Product packaging for AHMT(Cat. No.:CAS No. 1750-12-5)

AHMT

Cat. No.: B014714
CAS No.: 1750-12-5
M. Wt: 146.18 g/mol
InChI Key: RDIMQHBOTMWMJA-UHFFFAOYSA-N
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Description

Purpald (4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole) is a renowned chemical reagent extensively used for the sensitive and specific colorimetric detection of aldehyde compounds, most notably formaldehyde. Its primary research value lies in its unique reaction mechanism: upon condensation with an aldehyde, it forms an intermediate that, upon oxidation, yields an intense purple-colored bicyclic heterocyclic product (6-mercapto-3-substituted-s-triazolo[4,3-b]-s-tetrazine), allowing for spectrophotometric examination at 520–550 nm . This reaction proceeds under alkaline conditions at room temperature, offering a practical advantage over methods requiring strong acids or high heat . Beyond its classic application in aldehyde assays, which is crucial in environmental monitoring, carbohydrate chemistry, and the analysis of alcoholic beverages, Purpald's utility in research is broadening. Its molecular structure, featuring multiple nitrogen donor atoms and a thioamide group, makes it an effective ligand for coordinating metal ions. Recent studies demonstrate its application in creating functionalized materials for solid-phase extraction of metal ions like Cu(II) and Cd(II) from aqueous samples and as a corrosion inhibitor for mild steel . Furthermore, Purpald serves as an excellent capping agent for the synthesis of silver nanoparticles, which have been successfully applied as colorimetric sensors for detecting pesticide residues in food and environmental samples . This product is intended For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H6N6S B014714 AHMT CAS No. 1750-12-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-3-hydrazinyl-1H-1,2,4-triazole-5-thione
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InChI

InChI=1S/C2H6N6S/c3-5-1-6-7-2(9)8(1)4/h3-4H2,(H,5,6)(H,7,9)
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InChI Key

RDIMQHBOTMWMJA-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1(=S)NN=C(N1N)NN
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Molecular Formula

C2H6N6S
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DSSTOX Substance ID

DTXSID1061944
Record name 4-Amino-5-hydrazino-1,2,4-triazole-3-thiol
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Molecular Weight

146.18 g/mol
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Physical Description

Beige solid; [Sigma-Aldrich MSDS]
Record name 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole
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CAS No.

1750-12-5
Record name 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole
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Record name 3H-1,2,4-Triazole-3-thione, 4-amino-5-hydrazinyl-2,4-dihydro-
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Record name 4-Amino-5-hydrazino-1,2,4-triazole-3-thiol
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Record name 4-amino-5-thioxo-1,2,4-triazolidin-3-one hydrazone
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Mechanistic and Reaction Pathway Analysis of Purpald

Specificity and Selectivity of Purpald Reactions

Influence of Structural Features of Aldehydes on Reactivity (e.g., hindered aldehydes, aromatic aldehydes)

The structural features of aldehydes significantly influence their reactivity with Purpald, affecting both the reaction rate and the resulting color. pixel-online.net

Hindered Aldehydes: Very hindered aldehydes may require longer reaction times to develop the characteristic color due to steric hindrance impeding the initial condensation reaction.

Aromatic Aldehydes: Aromatic aldehydes, while reacting with Purpald, can produce different shades of purple or deep red, in contrast to the magenta color typically observed with aliphatic aldehydes. pixel-online.net This color variation is attributed to the conjugation of the carbonyl group with the benzenoid ring, which can influence the electronic structure and thus the absorption properties of the final chromogen. pixel-online.netchemicalbook.com Some aromatic aldehydes, such as benzaldehyde, react quickly (e.g., within 1 minute), while others like 2-nitrobenzaldehyde (B1664092) or 4-acetamidobenzaldehyde (B92706) may produce purple-brown hues and require slightly longer times (e.g., less than 5 minutes). Highly conjugated aromatic aldehydes like trans-cinnamaldehyde may also require longer reaction times (e.g., less than 5 minutes), and α-methylcinnamaldehyde even longer (e.g., less than 10 minutes).

The following table illustrates the influence of aldehyde structure on reaction time and color:

AldehydeColorTime to Color Development (approx.)Reference
5-HydroxypentanalPurple<30 seconds
CrotonaldehydePurple
BenzaldehydePurple<1 minute
2-NitrobenzaldehydePurple-brown<30 seconds
trans-CinnamaldehydePurple<5 minutes
α-MethylcinnamaldehydePurple<10 minutes
β-PhenylcinnamaldehydePurple
4-AcetamidobenzaldehydePurple-brown<5 minutes
2-Chloro-6-nitrobenzaldehydePurple<5 minutes
10-Methylanthracene-9-carboxaldehydePurpleVery slow

Reaction Kinetics and Thermodynamic Considerations

The kinetics of the Purpald reaction are crucial for its application in analytical assays, influencing sensitivity, reaction time, and optimal conditions. The reaction typically proceeds at room temperature, but its rate is temperature-dependent. b-cdn.netresearchgate.net

The rate of the Purpald reaction is influenced by temperature. Extremely high or low temperatures can affect the reaction rate, potentially leading to erroneous results in analytical applications. b-cdn.netgas-sensing.com For optimal results in certain assays, samples should ideally be kept below 40°C. b-cdn.netgas-sensing.com While Purpald can react at room temperature, higher temperatures can accelerate the kinetics but may reduce selectivity in some contexts. This temperature dependence is a common characteristic of chemical reactions, where reaction rates generally increase with temperature due to increased molecular collision frequency and energy. elte.hu

Optimizing reaction conditions is critical for maximizing the efficiency and accuracy of Purpald-based analytical applications. Key parameters include pH, temperature, and the presence of oxidizing agents.

pH: The Purpald reaction typically requires a highly alkaline environment, often achieved by using sodium hydroxide (B78521) (e.g., 1-2 M NaOH). b-cdn.netgas-sensing.com A high pH is critical for color development, and samples with pH below 4 or buffered to a low pH may not develop the proper color. b-cdn.netgas-sensing.com

Oxidizing Agent/Aeration: The formation of the purple chromogen requires an oxidation step. This can be facilitated by atmospheric oxygen (aeration, often by shaking the solution vigorously) or by adding an oxidizing agent like persulfate or hydrogen peroxide. researchgate.netiiitd.edu.in

Temperature: As discussed, room temperature (20-25°C) is often suitable, minimizing non-specific reactions, although higher temperatures can accelerate the reaction. researchgate.net

Reaction Time: The time required for color development varies depending on the specific aldehyde and reaction conditions, ranging from seconds to several minutes. For instance, some assays achieve results in less than 2 hours.

Matrix Effects: For complex samples (e.g., biological fluids), pre-treatment steps such as solid-phase extraction may be necessary to remove interferents like proteins or phenolic compounds. A data-driven approach, such as factorial design experiments and ANOVA, can be used to assess the interaction of pH, temperature, and matrix components to identify significant variables for optimization.

Table: Optimized Reaction Conditions for Purpald Assays

ParameterOptimal Range/ConditionEffect of Suboptimal ConditionsReference
pH Highly alkaline (e.g., 1-2 M NaOH)Improper color development if pH < 4 or buffered low b-cdn.netgas-sensing.com
Temperature Room temperature (20-25°C); samples < 40°C for best resultsErroneous results; higher temperatures accelerate kinetics but may reduce selectivity b-cdn.netgas-sensing.com
Oxidizing Agent Atmospheric oxygen (aeration) or added oxidant (e.g., persulfate, H₂O₂)No color development or incomplete reaction if oxygen/oxidant is insufficient researchgate.net
Reaction Time Varies (seconds to minutes, up to 2 hours for some assays)Incomplete color development if too short; potential for non-specific reactions if too long
Matrix Effects Pre-treatment (e.g., SPE) for complex samplesInterference from proteins, phenolic compounds, or high dissolved solids leading to precipitation b-cdn.net

Purpald has been successfully optimized for various analytical applications, including the determination of bacterial polysaccharides, catalase activity, and formaldehyde (B43269) in environmental and biological samples. fishersci.caresearchgate.net It is also used in conjunction with enzymatic systems for the colorimetric detection of creatinine, free fatty acids, and uric acid.

The thermodynamic stability of the intermediates and products in the Purpald reaction is crucial for the reliability and shelf-life of the assay.

Intermediates: The initial aminal intermediate formed between Purpald and an aldehyde is described as "unstable" and "oxygen labile." youtube.comresearchgate.net This instability is a key factor driving its rapid oxidation to the stable, colored product.

Products: The final purple-to-magenta colored 6-mercapto-s-triazolo[4,3-b]-s-tetrazine derivative is a stable, conjugated bicyclic system responsible for the characteristic coloration. researchgate.netpixel-online.netiiitd.edu.in The stability of this chromogen allows for spectrophotometric quantification. However, some research suggests that the Purpald-aldehyde adducts might undergo partial hydrolysis in basic environments, leading to the formation of small side reaction adducts and partially degraded glycans, which could affect reaction yield. iiitd.edu.in In some cases, a colored filtrate has been observed during centrifugal filtration, confirming the presence of small degradation products of Purpald-AvidinOX adducts. iiitd.edu.in

Purpald Reagent Stability: Purpald itself is relatively stable when stored in well-closed containers in the dark at room temperature. b-cdn.netgas-sensing.comacs.orgbiosynth.com However, high temperatures can cause the reagent to expire prematurely, and glass-like crystals in an unused ampoule can indicate reagent deterioration. b-cdn.netgas-sensing.com On storage, Purpald can react with oxygen and form a brown tarry product, suggesting a susceptibility to oxidation over time. github.io

Advanced Spectroscopic and Computational Investigations of Purpald

Spectroscopic Characterization of Purpald and its Reaction Products

Spectroscopic methods offer direct experimental evidence of Purpald's molecular features and how they change upon interaction with other molecules, particularly aldehydes.

UV-Vis spectroscopy is a fundamental tool for the quantification of Purpald and its reaction products, as well as for elucidating their electronic transitions. Purpald itself, and especially its purple reaction product with aldehydes, exhibits characteristic absorption bands in the UV-Vis region nih.gov. The reaction product of Purpald with formaldehyde (B43269), for instance, shows a strong absorbance typically in the range of 528–540 nm, which is utilized for colorimetric detection and quantification of aldehydes researchgate.netresearchgate.netresearchgate.net. This absorption arises from π→π* and n→π* electronic transitions within the chromophoric system formed upon oxidation of the aminal intermediate researchgate.netresearchgate.netnih.gov. Studies have shown that the UV spectrum of the oxidation product of lipopolysaccharide with Purpald exhibits a typical UV absorption peak at 540 nm researchgate.net.

Table 1: Representative UV-Vis Absorption Maxima (λmax) for Purpald and its Aldehyde Reaction Product

Compound/Speciesλmax (nm)Application/ContextReference
Purpald-aldehyde reaction product528–540Colorimetric detection of aldehydes, LPS detection researchgate.net
Purpald-formaldehyde reaction product538Determination of 3-cyclohexene-1-carboxaldehyde researchgate.netresearchgate.net

FT-IR spectroscopy is indispensable for identifying the functional groups present in Purpald and monitoring changes that occur during chemical reactions or complexation. The characteristic vibrational modes of Purpald, which contains amino, hydrazino, and mercapto groups on a 1,2,4-triazole (B32235) ring, can be identified through their unique absorption bands researchgate.netresearchgate.net. For example, the presence of N-H stretching vibrations from the amino and hydrazino groups, C=N stretching from the triazole ring, and C=S stretching (or S-H stretching if in thiol tautomeric form) are typically observed researchgate.net. Shifts in these bands provide insights into hydrogen bonding, tautomeric forms, and the formation of new bonds upon reaction, such as the condensation with aldehydes researchgate.netresearchgate.net. Experimental FT-IR results for Purpald and its derivatives have been found to be in good agreement with computed data, aiding in the assignment of significant bands researchgate.net.

Table 2: Characteristic FT-IR Absorption Bands of Purpald

Functional GroupWavenumber Range (cm⁻¹)Assignment/ContextReference
N-H stretching~3300-3100Amino and Hydrazino groups researchgate.net
C=N stretching~1600-1500Triazole ring researchgate.net
C=S stretching~1200-1100Thione form (may vary with tautomerism) researchgate.net
S-H stretching~2550-2500Thiol form (if present) researchgate.net

NMR spectroscopy, specifically ¹H NMR and ¹³C NMR, is crucial for confirming the molecular structure of Purpald and its derivatives, and for investigating tautomeric equilibria researchgate.netdntb.gov.uanih.gov.

¹H NMR provides information on the proton environments and their connectivity within the molecule. The chemical shifts of protons in the amino, hydrazino, and triazole ring protons are sensitive to their electronic environment and can indicate the presence of different tautomeric forms researchgate.net. For instance, studies on Purpald have used experimental and theoretical NMR chemical shifts to determine the more dominant tautomeric form between thione and thiol structures researchgate.net.

¹³C NMR offers direct information about the carbon skeleton and the different types of carbon atoms present bhu.ac.in. The chemical shifts of carbon atoms in the triazole ring and those bonded to nitrogen or sulfur atoms are particularly informative researchgate.net. Due to rapid tautomerism, unsymmetrically substituted imidazoles (and by extension, triazoles like Purpald) with a ring N-hydrogen can exhibit broad and weak ¹³C NMR signals, especially for carbons in direct proximity to the tautomerizing sites nih.gov. However, computational methods can help estimate the chemical shifts of both tautomeric species encyclopedia.pub.

Table 3: Illustrative NMR Chemical Shifts for Purpald (General Ranges)

NucleusChemical Shift Range (ppm)Assignment/ContextReference
¹HVariable, depends on environmentAmino, hydrazino, triazole ring protons researchgate.net
¹³C0-220 (typical for organic compounds)Triazole ring carbons, C=S carbon (if thione form) researchgate.netbhu.ac.in

Raman spectroscopy complements FT-IR by providing information on molecular vibrations, particularly those involving non-polar bonds or symmetric stretching modes that may be weak or absent in IR spectra researchgate.netresearchgate.net. It is highly sensitive to the molecular backbone and can be used for detailed vibrational analysis of Purpald. Raman wavenumbers for characteristic functional groups within Purpald have been analyzed and compared with theoretical predictions researchgate.net. This technique can also offer insights into isotope sensitivity, although specific applications for Purpald isotopes were not detailed in the provided search results.

Table 4: Key Raman Shifts for Purpald (Illustrative)

Functional Group/ModeWavenumber Range (cm⁻¹)Assignment/ContextReference
Triazole ring modesVariableSkeletal vibrations researchgate.net
C=S stretchingVariableThione form researchgate.net

SERS is a highly sensitive spectroscopic technique that enhances Raman signals from molecules adsorbed on roughened metal surfaces, typically noble metal nanoparticles (e.g., gold or silver) researchgate.netnsf.govacs.orgaminer.cn. This enhancement allows for the detection of Purpald at very low concentrations and provides chemical specificity due to its vibrational nature nsf.gov. Purpald has been utilized in SERS-based detection methods, for example, for formaldehyde produced from periodate-oxidized lipopolysaccharide (LPS) researchgate.netresearchgate.net. In such applications, Purpald acts as a thiolated reactive probe that self-assembles on gold nanoparticles, delivering a strong SERS signal researchgate.net. The versatility of Purpald in SERS and UV-Vis spectroscopy enhances its utility in nanotechnology and clinical diagnostics .

Table 5: SERS Application of Purpald

Analyte DetectedSERS SubstrateDetection Limit (LOD)Reference
Formaldehyde (from LPS)Gold nanoparticles21 mg/L (LPS) researchgate.netresearchgate.net
FormaldehydePurpald-modified AuNPsN/A nsf.gov

Raman Spectroscopy for Vibrational Analysis and Isotope Sensitivity

Theoretical Chemistry and Computational Studies of Purpald

Theoretical chemistry and computational studies, particularly Density Functional Theory (DFT) methods, play a vital role in understanding the intrinsic properties of Purpald, complementing experimental spectroscopic data researchgate.netdntb.gov.uasemanticscholar.orgresearchgate.netutm.my.

Computational investigations of Purpald (4-amino-3-hydrazino-5-mercapto-1,2,4-triazole) primarily focus on:

Tautomeric Analysis: DFT calculations are extensively used to analyze the energetic and molecular structural geometries of different tautomeric forms of Purpald, such as thione and thiol forms researchgate.netdntb.gov.ua. These studies help determine the most stable tautomer in both gas and solution phases by comparing their energies and molecular geometries researchgate.netnih.gov. For instance, the B3LYP method with various basis sets (e.g., 6–311++G(3df,3pd) or 6-311++G(d,p)) is commonly employed researchgate.net.

Spectroscopic Property Prediction: Computational methods can predict various spectroscopic parameters, including UV-Vis absorption maxima (λmax), vibrational frequencies (for IR and Raman), and NMR chemical shifts (¹H and ¹³C) researchgate.netdntb.gov.ua. These theoretical predictions are then compared with experimental results to validate the computational models and provide a deeper understanding of the observed spectra researchgate.net. For example, time-dependent DFT (TD-DFT) computations are used to characterize electronic absorption spectra researchgate.net.

Electronic Structure and Reactivity: DFT studies provide insights into the electronic structure of Purpald, including frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its reactivity and chemical behavior researchgate.netaps.org. Molecular electrostatic potential (MEP) surface analysis can identify reactive sites within different tautomeric forms researchgate.net.

Intermolecular Interactions: Computational studies can investigate intermolecular interactions, such as hydrogen bonding and close contact interactions within solid-state crystal packing, using techniques like Hirshfeld surface analysis researchgate.net.

Reaction Mechanisms: Theoretical calculations can shed light on the mechanisms by which Purpald reacts with other molecules, such as aldehydes, and the subsequent oxidation processes researchgate.netresearchgate.net.

The good agreement often observed between experimental spectroscopic results and computed data validates the theoretical models, allowing researchers to gain insights into aspects that are difficult to probe experimentally, such as the exact nature of tautomeric equilibria or reaction intermediates researchgate.net.

Table 6: Comparison of Experimental vs. Calculated Spectroscopic Parameters for Purpald (Illustrative)

ParameterExperimental ValueCalculated Value (DFT/Basis Set)Agreement/ContextReference
UV-Vis λmax~528-540 nm (product)Predicted λmax for electronic transitionsGood agreement often reported for electronic absorption researchgate.net
IR WavenumbersVarious bandsPredicted vibrational frequenciesGood correlation (e.g., R² = 0.9974) between experimental and theoretical IR frequencies researchgate.net
¹H NMR Chemical ShiftsVariablePredicted chemical shiftsUsed to determine dominant tautomeric form researchgate.net
¹³C NMR Chemical ShiftsVariablePredicted chemical shiftsUsed for structural confirmation and tautomeric studies researchgate.net

Density Functional Theory (DFT) for Energetic and Molecular Structural Geometry Analysis

Density Functional Theory (DFT) is extensively employed to analyze the energetic and molecular structural geometries of chemical compounds, including Purpald. For Purpald, theoretical analyses of its thione and thiol tautomeric forms have been conducted using the DFT/B3LYP method with the 6–311++G(3df,3pd) basis set. researchgate.netresearchgate.net This level of theory allows for a comprehensive understanding of the different stable conformations and their relative energies. DFT calculations have been shown to correlate well with experimental data, for instance, in the analysis of vibrational frequencies. researchgate.net

Tautomeric Equilibrium and Intermolecular Interactions (Thione-Thiol Tautomerism, Hydrogen Bonding, Close Contact Interactions)

Purpald exhibits thione-thiol tautomerism, a crucial aspect of its chemical behavior. researchgate.netresearchgate.net Computational studies have focused on theoretically analyzing these tautomeric structural forms, identifying the thione-enol tautomer as the most stable isomer in both gas and solution phases. researchgate.net The thione-thiol tautomerism involves a proton transfer reaction, which is biologically and synthetically significant. researchgate.net

Studies on proton transfer processes in similar triazole compounds indicate that while direct solvent effects can significantly lower the barrier for proton transfer, they might not be sufficient for the reaction to occur spontaneously due to high tautomeric energy barriers. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO and LUMO) and Global Quantum Mechanical Descriptors

Frontier Molecular Orbital (FMO) analysis, which involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and kinetic stability. researchgate.netlibretexts.orgwikipedia.orgresearchgate.netossila.com The HOMO represents the electron-donating orbital, while the LUMO is the electron-accepting orbital. libretexts.orgossila.com The energy gap between the HOMO and LUMO (E_gap) is a key indicator: a larger gap suggests greater molecular chemical stability and less chemical reactivity. researchgate.net

For Purpald, FMO investigations have been performed to determine global quantum mechanical descriptors. researchgate.netresearchgate.net The calculated HOMO-LUMO energy gap for Purpald in the gas phase is approximately 2.834 eV, which increases to 2.919 eV in DMSO solution. researchgate.net This indicates that the molecule becomes less polarized and less chemically reactive in the solvent phase. researchgate.net

The distribution of electron density in the frontier orbitals provides insights into potential reaction sites. For instance, the HOMO orbital of Purpald shows π-bonding type orbitals localized on the triazole ring, nitrogen atoms, and the thione sulfur atom. researchgate.net

Table 1: Frontier Molecular Orbital Energies and Energy Gap of Purpald

ParameterGas Phase (eV) researchgate.netDMSO Solution (eV) researchgate.net
HOMO-5.2822-
LUMO-1.2716-
Energy Gap2.8342.919

Note: Specific HOMO/LUMO values for DMSO solution were not explicitly found in the provided snippets, only the energy gap.

Natural Bond Orbital (NBO) Analysis for Hyperconjugation Interactions

Natural Bond Orbital (NBO) analysis is a quantum chemical method used to interpret molecular electron density, chemical bonding, and non-covalent interactions such as hyperconjugation. researchgate.netrsc.orgnih.govdailymotion.com Hyperconjugation refers to the stabilizing interaction where electron density from a sigma bond donates into an adjacent empty antibonding orbital (e.g., π* or σ*). dailymotion.com This interaction contributes to molecular stability, influences bond strengths, and can affect bond lengths. dailymotion.com

In the context of Purpald, NBO analysis has been instrumental in explaining the thione-thiol tautomeric equilibrium. researchgate.net The presence of hyperconjugation interactions provides insights into intramolecular charge transfer, which can also influence the non-linear optical (NLO) behavior of molecules. researchgate.net

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

Molecular Electrostatic Potential (MEP) surface analysis is a valuable tool for visualizing the charge distribution around a molecule and identifying potential reactive sites for electrophilic and nucleophilic attacks. researchgate.netmalayajournal.orguni-muenchen.de The MEP surface maps the electrostatic potential onto the molecule's electron density surface, with different colors representing varying potential values: red typically indicates regions of most negative electrostatic potential (attractive to electrophiles), while blue indicates regions of most positive electrostatic potential (attractive to nucleophiles). malayajournal.orguni-muenchen.de

For Purpald, MEP surface analysis has been performed to examine the reactive sites of all its tautomeric forms. researchgate.netresearchgate.net This analysis helps in understanding how the molecule might interact with other chemical species, guiding predictions of its chemical reactivity. malayajournal.orguni-muenchen.de

Non-Linear Optical (NLO) Properties Prediction

Non-Linear Optical (NLO) properties are crucial for materials used in advanced optical applications, such as laser technology and optical communication. researchgate.netarxiv.orgpsu.edu The prediction of NLO properties for organic materials aims to identify suitable candidate molecules for these applications. nasa.gov

For Purpald, static NLO properties have been theoretically investigated to assess whether its tautomeric forms possess a non-linear optical material profile. researchgate.netresearchgate.net These theoretical investigations help determine the utility of Purpald and its derivatives for NLO applications. researchgate.net The relationship between large NLO properties and extensive conjugation lengths is well-established, particularly for third-order processes. nasa.gov

Solvent Effects on Proton Transfer Reactions (Polarizable Continuum Model)

The chemical environment, particularly the solvent, can significantly influence chemical processes, including proton transfer reactions. researchgate.netosti.gov The Polarizable Continuum Model (PCM) is a widely used computational method in quantum chemistry to model solvation effects by treating the solvent as a continuous dielectric medium rather than individual molecules. researchgate.netosti.govresearchgate.netwikipedia.org This approach makes ab initio computations more feasible for solvated systems. wikipedia.org

For Purpald, the solvent effect on proton transfer reactions, specifically thione-thiol tautomerism, has been investigated using the PCM approximation. researchgate.net Studies have explored these effects in various solvents, such as chloroform, methanol (B129727), and water. researchgate.net The results indicate that while the direct solvent effect can lower the barrier for proton transfer, it may not be sufficient for the reaction to occur due to high intrinsic energy barriers. researchgate.net The polarity of the solvent plays a significant role, with increasing polarity leading to a sizable direct solvent effect. researchgate.net

Analytical Methodologies and Assay Development with Purpald

Colorimetric Assay Development and Optimization

Purpald-based colorimetric assays are renowned for their sensitivity in detecting and quantifying aldehydes, especially formaldehyde (B43269) . These assays are suitable for diverse applications, including environmental monitoring, industrial analysis, and biochemical studies .

The quantification of aldehydes using Purpald relies on the generation of a standard curve, which establishes a linear relationship between the analyte concentration and the measured absorbance . This involves preparing a series of known concentrations of the target aldehyde (e.g., formaldehyde) and reacting them with Purpald under optimized conditions researchgate.net. The absorbance of the resulting purple complex is then measured spectrophotometrically at its maximum absorbance wavelength, typically around 550-560 nm researchgate.netrsc.org.

Linear regression analysis is applied to the collected data points (concentration vs. absorbance) to determine the best-fit line, commonly represented by the equation y = mx + c, where 'y' is the absorbance, 'x' is the concentration, 'm' is the slope, and 'c' is the y-intercept libretexts.org. A high coefficient of determination (R² > 0.99) indicates a strong linear correlation, essential for accurate quantification .

Table 1: Example Data for Formaldehyde Standard Curve using Purpald Assay

Formaldehyde Concentration (µM)Absorbance at 560 nm (Mean ± SD)
0.050.032 ± 0.003
0.50.285 ± 0.008
51.510 ± 0.025
502.980 ± 0.040

Note: This table presents illustrative data based on typical Purpald assay characteristics. Actual values may vary depending on specific assay conditions and instrumentation. researchgate.net

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical parameters for validating an analytical method, defining the lowest concentrations that can be reliably detected and quantified, respectively und.eduagroparistech.fr. For Purpald-based assays, these limits are often determined using the standard deviation of the response (Sy) and the slope of the calibration curve (S) und.edusepscience.com.

The formulas commonly used are:

LOD = 3.3 * (Sy / S) und.edusepscience.com

LOQ = 10 * (Sy / S) und.edusepscience.com

Sy can be derived from the standard deviation of the y-intercepts of regression lines or the standard error about the regression line und.edusepscience.com. For example, in formaldehyde detection, Purpald assays have demonstrated detection capabilities as low as 1 nmol .

Table 2: Typical LOD and LOQ Values for Purpald-based Formaldehyde Assay

ParameterValue (µM)Calculation Method
LOD0.01 - 0.053.3 * (Sy / S)
LOQ0.03 - 0.1510 * (Sy / S)

Note: Values are approximate and depend on specific experimental conditions, including reagent purity, instrument sensitivity, and matrix effects. sepscience.com

Validation of Purpald assays involves assessing precision, accuracy, and reproducibility to ensure the reliability of the results researchgate.netreagecon.com.

Accuracy refers to how closely measured values correspond to the true value of the analyte reagecon.comquora.com. It is often assessed by analyzing samples with known concentrations (spiked samples) and calculating the recovery researchgate.net. For Purpald assays, average recoveries of 96% to 105% have been reported, indicating good accuracy researchgate.net.

Precision describes the degree of agreement among repeated measurements of the same sample under the same conditions quora.comuknml.com. It is typically expressed as standard deviation or relative standard deviation (RSD) or coefficient of variation (CV) uknml.com. Repeatability (intra-assay precision) and intermediate precision (inter-assay precision, across different days or analysts) are evaluated researchgate.netuknml.com.

Reproducibility represents the precision of measurements made under varying conditions, such as different laboratories, analysts, or instruments over an extended period quora.comuknml.com. Comparing results with alternative validated methods like GC-MS or HPLC can confirm accuracy and reproducibility . Bland-Altman plots can be used to compare inter-method variability .

Table 3: Validation Parameters for a Purpald-based Aldehyde Assay

ParameterMetricTypical Range/Value
AccuracyRecovery (%)96 - 105
PrecisionRSD (intra-assay, %)< 5
ReproducibilityRSD (inter-assay, %)< 10

Note: These values are indicative and can vary based on the specific aldehyde, concentration range, and assay matrix. researchgate.netuknml.com

The colorimetric nature of the Purpald reaction makes it highly amenable to adaptation for microplate-based assays, facilitating high-throughput screening (HTS) rsc.orgfrontiersin.orgfrontiersin.orgresearchgate.net. This adaptation is crucial in fields requiring rapid analysis of numerous samples, such as enzyme engineering, drug discovery, and environmental monitoring frontiersin.orgfrontiersin.org.

In microplate formats (e.g., 96-well plates), small volumes of samples and reagents are used, significantly reducing material costs and analysis time rsc.orgfrontiersin.org. The reaction typically involves adding the aldehyde-containing sample, Purpald solution (often prepared in alkaline conditions like 2N NaOH), and an oxidant (such as sodium periodate) to the wells researchgate.netrsc.orgnih.gov. After a short incubation period (e.g., 10-20 minutes), the absorbance of the purple product is measured using a microplate spectrophotometer researchgate.netrsc.orgfrontiersin.org. Vigorous shaking is often recommended to ensure proper aeration and color development researchgate.netfrontiersin.orgfrontiersin.org.

This high-throughput capability has been demonstrated in applications such as screening fungal peroxygenases for the degradation of thermoset composite epoxy resins by quantifying lactaldehyde release frontiersin.orgfrontiersin.org. The linearity and coefficient of variation are validated using fresh transformants from microtiter plate fermentations to ensure the assay's reliability for HTS frontiersin.org.

Precision, Accuracy, and Reproducibility Validation

Integration of Purpald with Chromatographic Techniques

Beyond standalone colorimetric assays, Purpald also serves as a valuable derivatization reagent for integrating with chromatographic techniques, enhancing the detection of specific analytes.

Purpald has been effectively employed as a post-column derivatization reagent in High-Performance Liquid Chromatography (HPLC) for the detection and quantification of neutral monosaccharides fishersci.cascientificlabs.co.uktandfonline.comcapes.gov.br. Monosaccharides, lacking strong chromophores, often require derivatization to enable their detection by UV-Vis spectrophotometry tandfonline.com.

In this application, monosaccharides are first separated by an ion-exchange column using water as the eluent tandfonline.com. After elution from the column, the separated monosaccharides react with Purpald in a post-column reactor tandfonline.com. The reaction conditions, including wavelength, oxygen supply, temperature, time, pH, and concentration range, are optimized to ensure efficient and sensitive detection tandfonline.com. The resulting colored adducts are then detected spectrophotometrically, providing a sensitive and specific method for carbohydrate analysis tandfonline.com. This method offers a valid alternative for carbohydrate determination due to its achieved detection limits and linear determination ranges tandfonline.com.

Table 4: Optimal Conditions for Purpald Post-Column Derivatization in HPLC for Monosaccharides

ParameterOptimized Condition
Wavelength528-540 nm
Oxygen SupplyAeration required
TemperatureOptimized for reaction kinetics
pHAlkaline (e.g., NaOH)
Detection LimitsLow nanomolar range
Linear RangeWide, suitable for quantification

Note: Specific optimal conditions may vary depending on the monosaccharide and HPLC system setup. tandfonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Aldehyde Quantification

While Purpald is primarily utilized as a colorimetric reagent, its application extends to contexts where aldehyde quantification is critical, often in conjunction with or validated against more sophisticated techniques like Gas Chromatography-Mass Spectrometry (GC-MS). Purpald can serve as a derivatization reagent for the quantification of aldehyde products in specific analytical scenarios, such as in high-throughput screening for enzyme activity, where the aldehyde products are subsequently quantified nih.gov.

For instance, in studies involving the quantification of anti-Markovnikov (AM) selectivity of enzymes like aMOx, Purpald has been employed as a derivatization reagent. It has demonstrated good linearity for aldehyde concentrations, such as 0–5 mM of phenylethylaldehyde, allowing for the spectrophotometric measurement of the purple complex formed nih.gov.

Table 2: Linearity of Purpald as a Derivatization Reagent for Phenylethylaldehyde Quantification nih.gov

AnalyteLinear Concentration RangeAbsorption Wavelength
Phenylethylaldehyde0–5 mM538 nm

The accuracy of Purpald-based aldehyde detection methods is often confirmed by comparison with results obtained from GC-MS or High-Performance Liquid Chromatography (HPLC), highlighting its role as a complementary or preliminary quantification step in comprehensive analytical workflows .

Electrochemical Sensing and Biosensing Applications

Purpald has emerged as a significant compound in the field of electrochemical sensing and biosensing, offering enhanced sensitivity and selectivity for the detection of various biomolecules and analytes doaj.org. Its unique chemical structure, containing sulfur, carbon, and nitrogen atoms, makes it an ideal ligand for metal complexes and amenable to electrochemical modifications dergipark.org.tr.

Electropolymerization of Purpald on Electrode Surfaces (e.g., Pencil Graphite (B72142) Electrodes)

A novel application of Purpald involves its electropolymerization onto electrode surfaces, leading to the fabrication of modified electrodes with improved sensing capabilities. Disposable pencil graphite electrodes (PGEs) have been successfully functionalized through the electrosynthesis of Purpald polymer films doaj.orgresearchgate.net.

The electropolymerization process is typically carried out using techniques such as cyclic voltammetry (CV) within a specific potential range (e.g., 0.0–1.0 V or 0.0–0.6 V), with optimized conditions being systematically investigated to achieve desired film growth and electrochemical properties researchgate.net. The resulting polymer film acts as a conducting polymer, enhancing the electrode's performance in biosensing applications dergipark.org.tr.

Electrochemical Impedance Spectroscopy (EIS) for Film Characterization and Conductivity Studies

Electrochemical Impedance Spectroscopy (EIS) is a crucial technique employed to characterize the surface morphology, electrical features, and conductivity of electropolymerized Purpald films on electrode surfaces. EIS measurements provide valuable insights into the changes in charge transfer resistance (Rct) at the polymer film-electrolyte interface, which is indicative of the film's electrical properties and its interaction with analytes researchgate.net.

EIS has been utilized to study the optimal conditions of Purpald film-coated electrodes and to assess the conductivity of the Purpald polymer dergipark.org.tr. Furthermore, EIS can detect subtle changes in both the bulk film (e.g., moisture ingress, bond scission) and the metal-film interfacial processes (e.g., onset of corrosion), making it a powerful tool for monitoring the stability and performance of these modified electrodes over time researchgate.netmdpi.com.

Table 3: Electrochemical Characterization Techniques for Purpald Polymer Films researchgate.netdergipark.org.trresearchgate.net

TechniquePurposeKey Parameters Measured
Cyclic Voltammetry (CV)Electropolymerization, redox behaviorPotential range, scan rate, peak currents
Electrochemical Impedance Spectroscopy (EIS)Film characterization, conductivity, charge transfer resistance, stabilityCharge transfer resistance (Rct), double layer capacitance (Cdl), impedance modulus

Simultaneous Electrochemical Detection of Biomolecules (e.g., Ascorbic Acid, Cysteine)

Purpald-functionalized electrodes have shown significant promise for the simultaneous electrochemical detection of multiple biomolecules. This application leverages the enhanced sensitivity and selectivity offered by the modified electrode surfaces . Notable examples include the simultaneous detection of ascorbic acid (AA), uric acid (UA), L-cysteine (L-Cys), and lipoic acid (LA) doaj.orgdergipark.org.trorcid.orgmdpi.comacs.orgresearchgate.net.

These modified electrodes facilitate well-separated voltammetric peaks for coexisting biomolecules, even in complex biological matrices acs.org. For instance, a Purpald-functionalized biosensor has been developed for the simultaneous electrochemical detection of AA, UA, L-Cys, and LA, demonstrating its capability for multi-analyte analysis doaj.org. The detection limits and linear ranges achieved with these sensors highlight their effectiveness for quantitative analysis. For L-cysteine detection, a sensor showed a detection limit of 0.11 mg/L and a dynamic range of 50-500 mg/L researchgate.net. Another study reported detection limits for AA, dopamine (B1211576) (DA), and UA in the nanomolar range using printed combinatorial sensors acs.org.

Table 4: Simultaneous Electrochemical Detection of Biomolecules using Purpald-Functionalized Electrodes doaj.orgacs.orgresearchgate.net

Biomolecules DetectedElectrochemical TechniqueDetection Limit (LOD) / RangeKey Findings / Features
Ascorbic Acid, Uric Acid, L-Cysteine, Lipoic AcidDPV, CV, EISNot specified for allSimultaneous detection, enhanced sensitivity doaj.org
L-CysteineAmperometryLOD: 0.11 mg/L; Range: 50-500 mg/LGood reproducibility and stability researchgate.net
Ascorbic Acid, Dopamine, Uric Acid, NitriteDPV, AmperometryLOD: 11-41 nMHigh anodic oxidation currents, well-separated peaks acs.org

Applications of Purpald in Diverse Research Fields

Biochemical and Enzymatic Assays

Purpald's ability to react specifically with aldehydes makes it an invaluable reagent in a wide array of biochemical and enzymatic assays. Its use often involves a preceding enzymatic step that produces an aldehyde, which is then quantified colorimetrically by Purpald.

Purpald is extensively employed in the measurement of catalase (CAT) activity. Catalase is an antioxidant enzyme that decomposes hydrogen peroxide (H₂O₂) into water and oxygen. In the presence of methanol (B129727), catalase exhibits peroxidatic activity, converting H₂O₂ and methanol into formaldehyde (B43269). The formaldehyde produced is then measured spectrophotometrically using Purpald as the chromogen.

The assay typically involves reacting the enzyme with methanol in the presence of an optimal concentration of hydrogen peroxide. The formaldehyde generated is subsequently quantified by Purpald, which forms a purple product upon oxidation by potassium periodate (B1199274), with absorbance read at 540-550 nm. This method allows for the detection of catalase activity in various biological samples, including plasma, serum, erythrocyte lysates, and tissue homogenates. For instance, a detection limit of 12.5 ng of purified catalase from bovine liver has been reported using this method, and it has been successfully applied to microgram amounts of mouse liver and pancreatic islet homogenates.

Table 1: Catalase Assay Components and Their Roles

ComponentRole in Assay
Catalase (Enzyme)Catalyzes H₂O₂ decomposition and methanol oxidation to formaldehyde.
MethanolSubstrate for catalase's peroxidatic activity, yielding formaldehyde.
Hydrogen PeroxideSubstrate for catalase; source of reactive oxygen species.
PurpaldChromogen; reacts with formaldehyde to form a colorless adduct.
Potassium PeriodateOxidizes the Purpald-formaldehyde adduct to a purple chromophore.
Assay BufferProvides optimal conditions for enzymatic reaction and color development.

The Purpald assay is adapted for the quantification of bacterial polysaccharides (PS) containing substituted or unsubstituted glycol residues, such as glycerol, ribitol, arabinitol, furanosyl galactose, and sialic acid. This application relies on the periodate oxidation of these glycol-containing polysaccharides to generate formaldehyde.

For unsubstituted glycol-containing polysaccharides, samples are reacted with sodium periodate, followed by the addition of Purpald reagent in alkaline conditions, and then a second oxidation step with sodium periodate to form the purple product. For substituted glycol-containing polysaccharides, a pre-treatment step involving de-O-acetylation with NaOH and acid hydrolysis with H₂SO₄ is necessary to convert substituted glycols to unsubstituted ones before periodate treatment. The absorbance is typically measured at 550 nm.

The sensitivity of the Purpald assay for LPS determination is comparable to other methods like the Kdo assay, but it offers advantages such as not

Detection of Creatinine, Free Fatty Acids, and Uric Acid in conjunction with Enzymatic Systems

Environmental Monitoring and Analysis

Purpald plays a crucial role in assessing aldehyde levels in environmental samples, contributing significantly to public health and safety.

The ability of Purpald to react with formaldehyde vapor makes it an effective reagent for air quality monitoring. An alkaline solution of Purpald can quantitatively absorb formaldehyde vapor from the air, developing a purple color whose intensity correlates with the formaldehyde concentration usda.gov. This characteristic allows for its use in detecting formaldehyde in situ in environments where its presence is a concern, such as rooms containing resin-bonded boards like particleboard or fiberboard usda.gov. The reagent is sufficiently sensitive to detect formaldehyde even at levels below the odor detection threshold usda.gov.

Beyond air quality, Purpald is also applied in the analysis of industrial process waters and wastewater for formaldehyde detection b-cdn.net. This application is vital for monitoring and managing industrial discharges to prevent environmental contamination.

Formaldehyde is a significant component of environmental tobacco smoke (ETS) and a recognized xenobiotic that can impact human health researchgate.netnih.gov. Purpald has been successfully employed as a spectrophotometric reagent to determine formaldehyde concentrations in biological fluids, particularly urine samples researchgate.netnih.gov.

A study investigating formaldehyde concentration in the urine of medical students exposed to ETS demonstrated the utility of the Purpald method. The findings indicated significantly higher mean formaldehyde concentrations in the urine of both active smokers (68.45 ± 58.67 µmol/L) and passive smokers (79.23 ± 53.64 µmol/L) compared to unexposed students (42.99 ± 30.29 µmol/L). This research highlights passive exposure to tobacco smoke as an equivalent source of formaldehyde exposure to active smoking and confirms Purpald's effectiveness for rapid evaluation of formaldehyde in biological samples researchgate.net.

Table 1: Formaldehyde Concentrations in Urine Samples of Students Exposed to Environmental Tobacco Smoke

Exposure GroupMean Formaldehyde Concentration (µmol/L)Standard Deviation (µmol/L)
Active Smokers68.4558.67
Passive Smokers79.2353.64
Not Exposed42.9930.29

Data based on a study using Purpald reagent for spectrophotometric determination researchgate.net.

Aldehydes, including formaldehyde, are widely used as disinfectants due to their broad-spectrum antimicrobial activity against bacteria, fungi, viruses, mycobacteria, and spores basicmedicalkey.comviroxfarmanimal.com. Purpald serves as a valuable tool for monitoring and quantifying these aldehydes in disinfectant solutions and applications b-cdn.net. This ensures proper concentration levels for efficacy and helps in quality control within industries utilizing such chemical agents.

Analysis of Aldehydes in Environmental Tobacco Smoke and Biological Fluids (e.g., urine)

Food and Beverage Analysis

The presence of aldehydes in food and beverages can impact product quality, safety, and regulatory compliance. Purpald offers a sensitive method for their detection.

Formaldehyde can be present in alcoholic beverages, and its quantification is important for quality control and consumer safety nih.govnih.gov. Purpald has been established as an extremely sensitive qualitative screening reagent for formaldehyde in a wide range of alcoholic beverages, including beer, wine, spirits, and unrecorded alcohol, with a detection limit as low as 0.1 mg/L nih.govscite.airesearchgate.net.

A comprehensive survey analyzed 508 alcoholic beverage samples from various global origins using a two-step strategy. The initial step involved a qualitative screening with the Purpald reagent. Out of the 508 samples, 210 (41%) yielded a positive Purpald reaction, indicating the potential presence of formaldehyde nih.govscite.airesearchgate.net. Subsequent quantitative confirmation using chromotropic acid spectrophotometry revealed that 132 samples (26%) indeed contained formaldehyde, with an average concentration of 0.27 mg/L and a range from 0 to 14.4 mg/L nih.govscite.airesearchgate.netdntb.gov.ua. The highest incidence of formaldehyde was observed in specific beverage categories, as detailed in Table 2 nih.govscite.airesearchgate.netdntb.gov.ua.

Table 2: Incidence of Formaldehyde in Alcoholic Beverage Categories (Based on Purpald Screening and Quantitative Confirmation)

Beverage CategoryIncidence of Formaldehyde (%)
Tequila83
Asian Spirits59
Grape Marc54
Brandy50

Data derived from a large chemical survey using Purpald screening nih.govscite.airesearchgate.netdntb.gov.ua.

While the prompt mentions "Food Products" for this subsection, the provided search results specifically detail the application of Purpald for quality control of aldehydes in cosmetic formulations. Hydroxyisohexyl 3-cyclohexene carboxaldehyde, commonly known as Lyral, is a synthetic fragrance ingredient frequently used in cosmetic products such as perfumes, shampoos, and soaps researchgate.netcosmeticsinfo.org.

A spectrophotometric method utilizing Purpald has been developed for the determination of hydroxyisohexyl 3-cyclohexene carboxaldehyde in cosmetic products researchgate.netresearchgate.netscience.gov. This procedure relies on the reaction of this carbonyl compound with Purpald in an alkaline solution, producing a colored derivative with a maximum absorption at 538 nm researchgate.netresearchgate.net. The method demonstrates a linear relationship for the detection of hydroxyisohexyl 3-cyclohexene carboxaldehyde within the range of (2.0–20) × 10⁻⁵ mol·L⁻¹ researchgate.netresearchgate.netscience.gov. The method has been successfully applied for its intended purpose in cosmetic formulations researchgate.netresearchgate.netscience.gov.

Table 3: Linear Detection Ranges for Aldehydes in Quality Control Applications Using Purpald

AldehydeLinear Detection Range (mol·L⁻¹)Maximum Absorption (nm)Application Field
Hydroxyisohexyl 3-cyclohexene carboxaldehyde(2.0–20) × 10⁻⁵538Cosmetic Formulations
3-cyclohexene-1-carboxaldehyde(2.5–30) × 10⁻⁵538Cosmetic Formulations

Data on spectrophotometric determination using Purpald reagent researchgate.netresearchgate.net.

Formaldehyde Quantification in Alcoholic Beverages (Beer, Wine, Spirits)

Material Science and Polymer Chemistry

Purpald's structural characteristics enable its integration into polymeric systems and its function as a ligand, opening avenues for novel material designs in areas such as sensing, imaging, and metal complexation. nih.govnih.gov

Synthesis of Purpald-Containing Conductive Polymers for Sensor and Imaging Applications

The incorporation of Purpald into polymer structures has led to the development of new conductive materials with promising applications in sensor and imaging technologies. A notable example involves the synthesis of a novel Purpald-containing 2,5-di(2-thienyl)pyrrole (TPTP) derivative monomer. This monomer was successfully electrochemically polymerized to yield a functional conductive polymer, referred to as pTPTP. nih.govnih.govsci-toys.com The multifunctional nature of pTPTP arises from the strategic functionalization of thiol and amine groups present on its polymeric backbone. nih.govnih.govsci-toys.com

These Purpald-containing conductive polymers are being explored for their utility in a range of applications, including metal sensors, biosensors, and biochemical imaging. nih.govnih.govsci-toys.com Beyond its role as a monomer component, Purpald itself can be directly electropolymerized. Research has demonstrated the successful electropolymerization of Purpald on disposable pencil graphite (B72142) electrodes (PGEs), forming a poly(Purpald) film. amdb.onlinenih.govamericanelements.com This electrosynthesized poly(Purpald) film exhibits good conductivity, making it suitable for modifying electrodes in electrochemical analysis and sensor applications. amdb.online For instance, Purpald-modified pencil graphite electrodes have been effectively utilized for the determination of fenitrothion. nih.gov

Electrochromic Properties of Purpald-Modified Polymers

Purpald-modified polymers have also demonstrated interesting electrochromic properties, which refer to their ability to change color reversibly upon the application of an electrical voltage. The pTPTP polymer, derived from the Purpald-containing 2,5-di(2-thienyl)pyrrole monomer, is a prime example of such a material. nih.govnih.govsci-toys.comnih.gov

The potential of this multifunctional conductive polymer film for smart window applications has been investigated. nih.govnih.govsci-toys.com Key electrochromic parameters, such as optical contrast and absorption characteristics, have been evaluated. The optical contrast value for pTPTP was measured at 75%. nih.govnih.govsci-toys.com Spectroelectrochemistry studies revealed that the polymer film in its natural state exhibits an absorption maximum at 435 nm. nih.gov Furthermore, the electrochemical process governing the color change of pTPTP is controlled by diffusion. nih.gov The polymer film also exhibits notable electrochemical stability, maintaining its performance with only a 20.9% decrease in charge density even after 500 electrochemical cycles. nih.gov

Table 1: Electrochromic Properties of pTPTP Polymer Film

PropertyValueConditions/NotesSource
Optical Contrast75%Measured for smart window applications nih.govnih.gov
Absorption Max (Neutral State)435 nmDetermined via spectroelectrochemistry nih.gov
Electrochemical Stability20.9% decrease in charge density after 500 cyclesIndicates good stability over multiple cycles nih.gov
Electrochemical ProcessDiffusion-controlledDescribes the mechanism of color change nih.gov

Application as a Ligand for Metal Complex Compounds

Purpald, or 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole, serves as an effective ligand for forming metal complex compounds, primarily through the coordination capabilities of the nitrogen atoms within its molecular structure. nih.gov Its derivatives have also been explored in various analytical studies involving metal complexes. nih.gov

A significant application of Purpald as a ligand involves its use in modifying mesoporous silica (B1680970), specifically SBA-15 type materials. This modification facilitates the preconcentration and extraction of various metal ions, such as Copper(II) (Cu(II)) and Cadmium(II) (Cd(II)), from aqueous samples through solid-phase extraction (SPE). nih.govuni.lu The resulting organofunctionalized material exhibits a high surface area, measured at 370 m²/g, coupled with a favorable organofunctionalization ratio. nih.govuni.lu This Purpald-modified mesoporous silica demonstrates remarkable reusability, capable of enduring at least 40 adsorption/desorption preconcentration cycles without any significant loss in its metal extraction efficiency. nih.govuni.lu

Beyond metal ion extraction, Purpald-functionalized biosensors have been developed for the simultaneous electrochemical detection of important biomolecules. These include ascorbic acid, uric acid, L-cysteine, and lipoic acid. nih.gov The ability of Purpald to act as a dentate ligand, forming multiple bonds with a central metal atom, contributes to the stability and specific reactivity of these complexes. nih.gov

Table 2: Metal Ion Adsorption Properties of Purpald-Modified Mesoporous Silica

PropertyValueConditions/NotesSource
Surface Area370 m²/gFor organofunctionalized material nih.govuni.lu
Metal Ions AdsorbedCu(II), Cd(II)From aqueous samples via SPE nih.govuni.lu
Reutilization Resistance≥ 40 cyclesWithout evident loss in metal extraction capacity nih.govuni.lu

Synthesis and Derivatization Strategies for Purpald

Synthetic Routes to Purpald (e.g., Hydrazinolysis of Thiourea-Containing Compounds)

The primary synthetic route to Purpald (4-amino-3-hydrazino-5-mercapto-1,2,4-triazole) involves the hydrazinolysis of thiourea-containing compounds, specifically thiourea (B124793), with hydrazine (B178648) hydrate (B1144303). This foundational methodology, often attributed to Dickinson and Jacobsen's 1974 protocol, proceeds through a two-step mechanism wikipedia.orgfishersci.ieepa.gov.

The first step, condensation, involves the reaction of thiourea with hydrazine hydrate to form thiosemicarbazide (B42300). Subsequently, in the cyclization step, thiosemicarbazide undergoes an intramolecular cyclization to yield the 1,2,4-triazole (B32235) core structure of Purpald. This cyclization can be promoted under either acidic or alkaline conditions wikipedia.org.

A representative laboratory procedure involves refluxing thiourea (3.8 g, 0.05 mol) in hydrazine hydrate (10 g, 0.2 mol) for approximately three hours, maintaining the temperature just below the boiling point wikipedia.orgepa.gov. During this reaction, hydrogen sulfide (B99878) (H₂S) gas is evolved epa.gov. Following the reaction, the resulting solution is typically chilled, leading to the precipitation of the triazole along with elemental sulfur. The precipitate is then digested in an aqueous hydrochloric acid solution (e.g., 2 M) to dissolve the triazole, and insoluble impurities are filtered off. The solution is then neutralized to a pH of approximately 6.5 using sodium hydroxide (B78521) (NaOH) solution, leading to the collection of the cream-colored freebase triazole wikipedia.orgepa.gov. Yields can vary and are sensitive to reaction parameters such as time epa.gov.

Derivatization of Purpald for Enhanced Functionality or Specificity

Purpald's inherent reactivity with aldehydes makes it a valuable precursor for derivatization, leading to enhanced functionality or specificity in various analytical and research contexts. The core reaction mechanism involves a nucleophilic attack by the aldehyde carbonyl group on the hydrazine moiety of Purpald, forming an aminal intermediate wikipedia.orgperflavory.com. This aminal then undergoes oxidation, often facilitated by aeration, to produce a characteristic purple bicyclic heterocyclic complex, 6-mercapto-s-triazolo[4,3-b]-s-tetrazine, which exhibits strong absorbance at 528–540 nm wikipedia.orgfishersci.ieperflavory.com. This reaction is highly selective for aldehydes, with minimal interference from ketones, esters, amides, or other carbonyl-containing compounds under standard alkaline conditions wikipedia.orgfishersci.ieperflavory.com.

The derivatization of Purpald is frequently exploited in the quantification of specific compounds. For instance, Purpald has been utilized as a derivatization reagent for the quantification of anti-Markovnikov oxygenases (aMOx) and the assessment of their anti-Markovnikov selectivity, using substrates like phenylethylaldehyde fishersci.fiwikipedia.org. In such applications, the reaction conditions are carefully controlled, often involving incubation with the aldehyde, followed by the addition of Purpald, and subsequent measurement of absorbance fishersci.fiwikipedia.org.

Furthermore, Purpald has been employed for the derivatization of neutral monosaccharides during high-performance liquid chromatography (HPLC) analysis, highlighting its versatility in preparing compounds suitable for different analytical techniques wikipedia.orgfishersci.com. The reaction between formaldehyde (B43269) and Purpald at room temperature to synthesize 6-mercapto-s-triazolo(4,3-b)-s-tetrazine (MTT) demonstrates a direct derivatization product that itself can be further utilized, as seen in the application of MTT as a capping ligand for the synthesis of gold nanodots perflavory.com.

The table below illustrates the reaction times and color changes observed with various aldehydes when reacted with Purpald under specific conditions, demonstrating its broad reactivity with different aldehyde structures fishersci.ie.

AldehydeColorTime
5-HydroxypentanalPurple<30 seconds
CrotonaldehydePurple
BenzaldehydePurple<1 minute
2-Nitrobenzaldehyde (B1664092)Purple-brown<30 seconds
trans-CinnamaldehydePurple<5 minutes
α-MethylcinnamaldehydePurple<10 minutes
β-PhenylcinnamaldehydePurple
4-Acetamidobenzaldehyde (B92706)Purple-brown<5 minutes
2-Chloro-6-nitrobenzaldehydePurple<5 minutes
10-Methylanthracene-9-carboxaldehydePurpleVery slow

Stability and Storage Considerations for Purpald Reagent

The stability and proper storage of Purpald are critical to maintaining its efficacy as a chromogenic reagent. Purpald is generally considered relatively stable under normal laboratory conditions when stored appropriately fishersci.iefishersci.sewikidata.orgfishersci.se.

For optimal stability, Purpald should be stored in well-closed containers at room temperature fishersci.ie. However, some sources suggest storage at -20°C to avoid contact with heat, while others indicate a range of +15°C to +25°C is suitable wikipedia.orgscribd.com. High temperatures can lead to premature deterioration of the reagent fishersci.ie. A visual indicator of reagent deterioration in unused ampoules can be the presence of glass-like crystals fishersci.ie.

A crucial consideration for Purpald's stability is its incompatibility with strong oxidizing agents wikipedia.orgfishersci.sewikidata.orgfishersci.se. Exposure to such substances can lead to degradation. While generally stable, some reports suggest that Purpald can degrade over time in storage, particularly when exposed to oxygen, forming a brown, sticky mass. It can also form a foul-smelling grey mass under gentle conditions when reacted with certain compounds epa.gov.

When preparing Purpald solutions for assays, particularly in alkaline environments (e.g., dissolved in 0.5 M NaOH), the solution's stability is limited, and it should typically be used within an hour wikipedia.org. This highlights the importance of preparing fresh solutions for accurate results.

Future Directions and Emerging Research Avenues for Purpald

Development of Novel Purpald-Based Reagents with Tuned Selectivity or Sensitivity

The inherent sensitivity and specificity of Purpald for aldehydes have made it a valuable tool in analytical chemistry. researchgate.netup.ac.za However, research continues to explore the development of novel Purpald-based reagents to further tune its selectivity or enhance its sensitivity for specific analytes. For instance, comparisons with other reagents like the Nash reagent and N-methylbenzothiazolinone-2-hydrazone (MBTH) have shown Purpald's superior sensitivity in certain contexts, such as methanol (B129727) determination with alcohol oxidase, where it increased sensitivity threefold while maintaining high selectivity over ethanol. acs.org

Future work may involve structural modifications of the Purpald molecule to alter its electronic properties or steric hindrance, thereby influencing its reactivity with different carbonyl compounds or other functional groups. This could lead to derivatives capable of distinguishing between structurally similar aldehydes or detecting them at even lower concentrations. The synthesis of new Purpald-containing derivatives, such as those incorporated into conductive polymers, has already demonstrated potential for advanced functionalization, opening avenues for novel sensor development. researchgate.net

Integration with Advanced Analytical Platforms (e.g., Microfluidics, Lab-on-a-Chip Devices)

The miniaturization trend in analytical chemistry presents a significant opportunity for Purpald. Integrating Purpald-based detection methods with advanced analytical platforms like microfluidics and lab-on-a-chip (LOC) devices could revolutionize on-site analysis, real-time monitoring, and high-throughput screening. chromatographyonline.comamazon.comresearchgate.net Microfluidic systems offer advantages such as reduced sample and reagent consumption, faster analysis times, and enhanced control over reaction conditions. amazon.comresearchgate.net

The ability of LOC devices to integrate multiple laboratory operations, including chemical synthesis and biochemical analysis, makes them ideal for incorporating Purpald-based assays. researchgate.netelveflow.com This integration could lead to portable and highly efficient diagnostic tools for environmental monitoring, food safety, and clinical diagnostics. For example, the Purpald assay, already adaptable to microtiter plates, could be seamlessly integrated into microfluidic platforms for rapid and sensitive quantification of aldehydes in complex matrices. asm.orgnih.gov

Exploration of Purpald in Catalysis (e.g., Phase Transfer Catalyst) and Photocatalysis

Beyond its role as a chromogenic reagent, the chemical structure of Purpald, particularly its triazole and thiol functionalities, suggests potential for exploration in catalysis. While direct evidence of Purpald acting as a phase transfer catalyst (PTC) is limited, the general principles of PTC involve facilitating the transfer of reactants between immiscible phases, often reducing the need for harsh organic solvents and promoting greener chemistry. jetir.org The presence of nitrogen and sulfur atoms in Purpald's structure could potentially enable it to act as a ligand or a catalyst in certain reactions.

In photocatalysis, where light energy is harnessed to accelerate chemical reactions, Purpald could be investigated as a photosensitizer or a component in photocatalytic systems. nih.gov Recent studies have utilized Purpald for the sensitive and selective detection of aldehydes produced in photocatalytic oxidation reactions, demonstrating its compatibility with such systems. pixel-online.net Future research could focus on designing Purpald derivatives that can directly participate in light-driven reactions, either by facilitating electron transfer or energy transfer processes, leading to novel synthetic methodologies. whiterose.ac.ukuni-muenster.de

Application in Biomedical Imaging and Diagnostics

The chromogenic properties of Purpald make it an intriguing candidate for development in biomedical imaging and diagnostics. While current applications primarily involve in vitro assays, the potential for in vivo or cellular imaging remains largely unexplored. amazon.com The formation of a distinct purple color upon reaction with aldehydes could be leveraged to visualize specific biological processes or detect biomarkers associated with diseases where aldehyde levels are altered.

Research into functionalized Purpald derivatives, particularly those incorporated into conductive polymers, has shown promise for applications in biosensors and biochemical imaging. researchgate.net Further investigations could focus on developing biocompatible Purpald conjugates or nanoparticles that can selectively target cells or tissues and react with endogenous aldehydes, providing a visual signal for diagnostic purposes. This could involve developing Purpald-based probes for detecting oxidative stress, enzymatic activities that produce aldehydes, or even specific pathogens. researchgate.net

Theoretical Design and Synthesis of Purpald Derivatives for Specific Applications

Theoretical chemistry and computational modeling can play a crucial role in designing novel Purpald derivatives with tailored properties for specific applications. By predicting the electronic structure, reactivity, and spectroscopic characteristics of hypothetical Purpald analogs, researchers can guide synthetic efforts more efficiently. This approach allows for the rational design of molecules with enhanced selectivity, sensitivity, or novel catalytic capabilities.

The synthesis of Purpald itself involves the cyclization of thiourea (B124793) derivatives under hydrazine-rich conditions, and alternative routes are theoretically plausible, such as microwave-assisted synthesis to reduce reaction times. The successful synthesis of Purpald-containing poly(2,5-dithienylpyrrole)-based multifunctional conducting polymers highlights the feasibility of incorporating Purpald into more complex architectures for specific functions, such as metal sensors or biosensors. researchgate.net Theoretical studies could explore how modifications to the triazole ring, the amino group, or the thiol group influence the molecule's interaction with various analytes, its stability, and its optical properties, paving the way for a new generation of Purpald-based functional materials. mdpi.commdpi.com

Q & A

Basic: What is the chemical basis of Purpald’s selectivity for aldehydes?

Purpald (4-amino-3-hydrazino-5-mercapto-1,2,4-triazole) reacts specifically with aldehydes due to its unique triazole-hydrazine structure. The reaction involves nucleophilic attack by the aldehyde carbonyl group on the hydrazine moiety, forming a purple/magenta 6-mercapto-s-triazolo[4,3-b]-s-tetrazine derivative. This reaction is highly selective: ketones, esters, amides, and other carbonyl-containing compounds do not produce the colored product under standard alkaline conditions (NaOH) .

Methodological Tip : Validate specificity by testing structurally similar non-aldehyde compounds (e.g., ketones) as negative controls. Use UV-Vis spectroscopy (λ~550 nm) to confirm the characteristic absorbance peak .

Basic: What are the standard protocols for synthesizing Purpald?

Purpald is synthesized via the reaction of thiourea with hydrazine hydrate under controlled conditions. Key steps include:

Condensation : Thiourea and hydrazine hydrate are heated to form intermediate thiosemicarbazide.

Cyclization : Acidic or alkaline conditions promote cyclization to form the triazole ring.

Characterization : Confirm purity via FT-IR (N-H and S-H stretches at ~3200 cm⁻¹ and ~2550 cm⁻¹) and ¹³C NMR (distinct peaks for triazole carbons) .

Experimental Design : Optimize reaction time and temperature to minimize byproducts. Use recrystallization (e.g., ethanol/water) for purification .

Advanced: How can researchers optimize reaction conditions for Purpald-based aldehyde detection in complex matrices?

Optimization requires systematic variation of:

  • pH : Use NaOH (1–2 M) to maintain alkaline conditions, critical for color development.
  • Temperature : Room temperature (20–25°C) minimizes non-specific reactions; higher temperatures accelerate kinetics but may reduce selectivity.
  • Matrix Effects : For complex samples (e.g., biological fluids), include a pre-treatment step (e.g., solid-phase extraction) to remove interferents like proteins or phenolic compounds .

Data-Driven Approach : Conduct a factorial design experiment to assess the interaction of pH, temperature, and matrix components. Use ANOVA to identify significant variables .

Advanced: What statistical methods are appropriate for analyzing spectrophotometric data from Purpald-based assays?

  • Multivariate Curve Resolution (MCR) : Deconvolute overlapping spectral peaks in complex matrices (e.g., alcoholic beverages) to isolate the Purpald-aldehyde adduct signal .
  • Calibration Curves : Use linear regression (R² > 0.99) for quantification. Limit of detection (LOD) can be calculated as 3×SD of blank/slope .

Validation : Compare results with GC-MS or HPLC to confirm accuracy. Report confidence intervals for reproducibility .

Advanced: How to address potential interferences when applying Purpald in environmental or biological samples?

  • Interferent Screening : Test common matrix components (e.g., phenols, amines) for false positives.
  • Masking Agents : Add chelators (e.g., EDTA) to sequester metal ions that may catalyze side reactions.
  • Standard Additions : Spiking known aldehyde concentrations into the sample matrix corrects for recovery losses .

Case Study : In a survey of 508 alcoholic beverages, Purpald’s specificity was confirmed by correlating results with chromotropic acid spectrophotometry (r = 0.92) .

Basic: What analytical techniques are used to characterize Purpald and its reaction products?

  • Spectroscopy : UV-Vis (quantification), FT-IR (functional groups), and ¹³C NMR (structural confirmation).
  • Chromatography : Thin-layer chromatography (TLC) with ninhydrin staining to monitor reaction progress .

Protocol Note : For NMR analysis, dissolve Purpald in DMSO-d6 to avoid solvent interference with hydrazine protons .

Advanced: How to design a study to validate Purpald’s specificity in the presence of structurally similar compounds?

Experimental Groups :

  • Test aldehydes (e.g., formaldehyde, acetaldehyde) as positive controls.
  • Include ketones (e.g., acetone), esters (e.g., ethyl acetate), and phenols as negative controls.

Conditions : Vary pH (1–14) and temperature (4–40°C) to stress-test selectivity.

Data Analysis : Use receiver operating characteristic (ROC) curves to evaluate specificity thresholds .

Reporting Standards : Follow IMRaD structure (Introduction, Methods, Results, and Discussion) to align findings with research objectives .

Advanced: How to resolve contradictions in literature regarding Purpald’s sensitivity in different matrices?

  • Meta-Analysis : Compile sensitivity data (e.g., LOD, LOQ) from prior studies (e.g., Dickinson & Jacobsen, 1970 vs. Jendral et al., 2011).
  • Controlled Replication : Repeat experiments under identical conditions to isolate matrix-specific effects.
  • Error Sources : Quantify instrument variability (e.g., spectrophotometer drift) and operator bias .

Recommendation : Use Bland-Altman plots to compare inter-method variability when validating against alternative assays .

Basic: What are the best practices for presenting Purpald assay data in research papers?

  • Tables : Include columns for sample ID, aldehyde concentration, absorbance values, and recovery rates. Use footnotes for deviations.
  • Figures : Provide spectral overlays (raw vs. processed data) and calibration curves.
  • Reproducibility : Report triplicate measurements with SD/SE. Reference the original Purpald synthesis protocol (Dickinson & Jacobsen, 1970) for comparability .

Advanced: How to identify research gaps when applying Purpald in novel applications (e.g., nanomaterial sensing)?

  • Literature Review : Systematically map existing studies using frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time).
  • Gap Analysis : Highlight understudied areas (e.g., Purpald’s use in detecting airborne aldehydes or coupling with electrochemical sensors).
  • Feasibility Testing : Pilot small-scale experiments to assess signal stability in novel matrices (e.g., gaseous samples) .

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